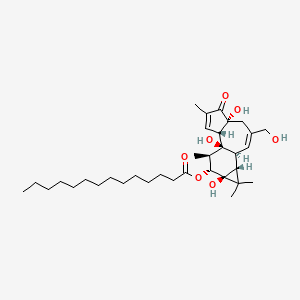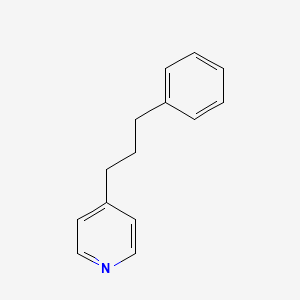
4-(3-苯基丙基)吡啶
描述
Synthesis Analysis
The synthesis of 4-(3-Phenylpropyl)pyridine and related compounds involves multiple steps, including the use of starting materials like 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene. A notable synthesis approach involves the modified Chichibabin reaction, which has been applied to synthesize a variety of pyridine-containing aromatic diamine monomers. These monomers have been further used to create polyimides through polycondensation with various aromatic dianhydrides (Ma et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of synthesized compounds, including 4-(3-Phenylpropyl)pyridine derivatives, has been conducted using techniques such as NMR, FT-IR, and mass spectrometry. These studies reveal intricate details about the compounds' molecular frameworks, confirming the successful incorporation of pyridine rings, pyrrolidine groups, and ether linkages (Huang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving 4-(3-Phenylpropyl)pyridine derivatives can lead to the formation of polymers with distinct properties. For instance, the reaction of hydroxy groups with p-bromomethylstyrene produces monomers that catalytically influence the rates of certain chemical reactions, such as the dimerization of phenyl isocyanate (Storck & Mancke, 1985).
Physical Properties Analysis
The physical properties of polymers derived from 4-(3-Phenylpropyl)pyridine and similar compounds have been extensively studied. These polymers exhibit excellent solubility in common organic solvents, high thermal stability with glass transition temperatures exceeding 316 °C, and remarkable hydrophobicity. Their amorphous structure is confirmed through Wide-Angle X-ray Diffraction (WAXD) analysis (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-(3-Phenylpropyl)pyridine derivatives facilitate the creation of materials with unique features. For example, the synthesis of fluorinated pyridine-bridged aromatic poly(ether-imide)s demonstrates the influence of chemical structure on solubility, thermal properties, mechanical strength, and optical transparency. These properties are tailored by the choice of monomers and the synthesis route (Ma et al., 2010).
科学研究应用
电化学离子转移反应
4-(3-苯基丙基)吡啶(PPP)在电化学驱动的离子转移过程中发挥着重要作用。特别是当与碳纳米颗粒等纳米颗粒稳定剂一起使用时,它能够在有机PPP相和水性电解质相之间形成稳定的界面。这些纳米颗粒在三相界面交界处催化电子转移和离子转移过程,展示了PPP在电分析和离子转移反应中的潜力 (Macdonald et al., 2007);(Bonné等,2006)。
配位聚合物和磁性能
PPP在配位化合物的合成中发挥作用,特别是涉及到钴(II)离子的情况。这些化合物展示了有趣的结构和磁性能,如铁磁相互作用和比热测量。PPP在这些配合物中的作用可能对开发具有独特磁性和热性能的材料起到关键作用 (Werner et al., 2014)。
加氢过程
观察到PPP在钌纳米颗粒存在时显著影响氢转移和加氢过程。它作为稳定剂并介导选择性氢转移反应,特别是在不饱和化合物中。这表明PPP在催化和表面化学研究中的潜力 (Favier et al., 2013)。
金属配合物的合成和热稳定性
PPP在各种金属配合物的合成中起着关键作用,影响它们的结构和热稳定性。它在形成配位聚合物和网络中发挥关键作用,这对于研究这些配合物的物理性质至关重要 (Fang et al., 2009)。
有机发光二极管(OLEDs)
正在探索含有PPP的化合物在OLED中的潜力。这些化合物的性质,如电子迁移率和能级,可以调节以实现在荧光OLED等设备中的优化性能。这突显了PPP衍生物在先进材料科学和电子学中的潜力 (Wang et al., 2015)。
腐蚀抑制
PPP衍生物已经显示出作为腐蚀抑制剂的有效性,特别是在保护金属在酸性环境中的情况。它们与金属表面形成络合物并抑制腐蚀的能力在材料科学和工业应用中具有重要意义 (Meng et al., 2017)。
双极主体材料
正在研究PPP衍生物作为PhOLEDs的双极主体材料。通过改变它们的结构构象,这些材料可以在OLED应用中实现高效率和低滚降,展示了PPP在光电应用中的多功能性 (Li et al., 2016)。
安全和危害
属性
IUPAC Name |
4-(3-phenylpropyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIVEISJBBUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044869 | |
| Record name | 4-(3-Phenylpropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pyridine, 4-(3-phenylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-(3-Phenylpropyl)pyridine | |
CAS RN |
2057-49-0 | |
| Record name | 4-(3-Phenylpropyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2057-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002057490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(3-phenylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(3-Phenylpropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenylpropyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-PHENYLPROPYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9Q68EK6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)
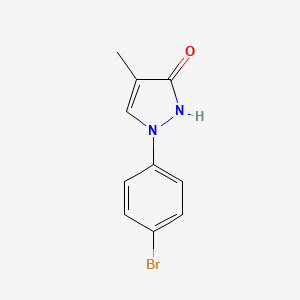
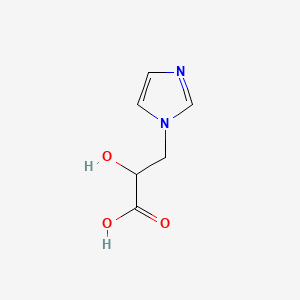
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)
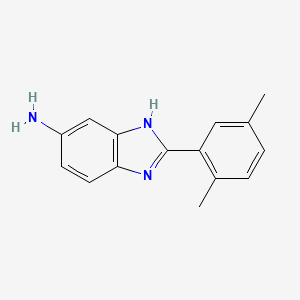
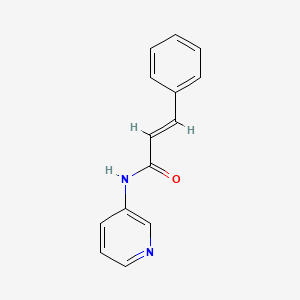
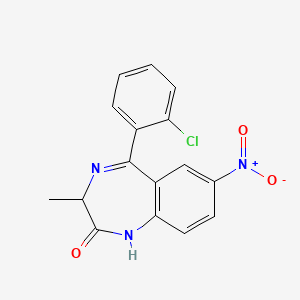
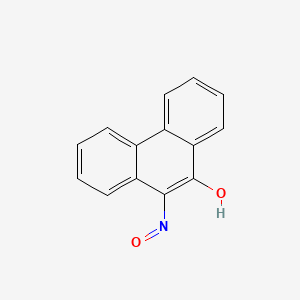
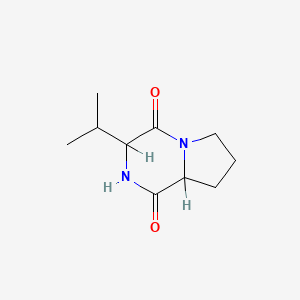
![7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)
